1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine
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Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine is an organic compound with the molecular formula C10H14BrN3O2S and a molecular weight of 320.205 g/mol This compound features a piperidine ring substituted with a 5-bromopyridin-3-ylsulfonyl group at the 1-position and an amine group at the 4-position
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-bromopyridin-3-ylsulfonyl chloride: This can be achieved by reacting 5-bromopyridine with chlorosulfonic acid.
Nucleophilic substitution: The 5-bromopyridin-3-ylsulfonyl chloride is then reacted with piperidin-4-amine under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine has a wide range of applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Biological studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Known for its antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits high selectivity for resistant strains of Plasmodium falciparum.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c11-8-5-10(7-13-6-8)17(15,16)14-3-1-9(12)2-4-14/h5-7,9H,1-4,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKADQIOIROQOHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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